1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
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Biological Activity
The compound 1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20FN5OS
- Molecular Weight : 373.46 g/mol
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin scaffold which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives similar to our compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Case Study 1 : A related triazole derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
This suggests that the triazolo-pyrimidine framework may contribute to the observed cytotoxicity.
Antiviral Properties
Compounds with similar structural features have also been evaluated for antiviral activity. For example, certain triazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. Studies indicate that some triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Example : Compounds with IC50 values comparable to celecoxib (0.04 μmol) have been reported to effectively suppress COX-2 activity .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of electronegative atoms (like fluorine) may enhance binding affinity to target enzymes.
- Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that protect cellular components from oxidative stress.
Data Tables
Properties
IUPAC Name |
12-[(2-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBXTEBXZYFJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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